N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide
Description
Historical Context of Benzothiazole-Indole Hybrid Compounds
The development of benzothiazole-indole hybrid compounds represents a strategic fusion of two pharmacologically privileged scaffolds. Benzothiazoles have been extensively studied since the mid-20th century for their antitumor, antimicrobial, and anti-inflammatory properties. The indole nucleus, a ubiquitous structural motif in natural products like serotonin and mitomycin C, has similarly been leveraged for its diverse bioactivity. Early hybrid designs focused on covalent linkage strategies to merge these moieties, aiming to exploit synergistic effects. For example, studies from 2020 demonstrated that indole-benzothiazole acetamide derivatives exhibited enhanced anticancer activity compared to parent structures, with IC50 values below 10 μM in breast and colon cancer models.
A pivotal advancement emerged through rational drug design approaches emphasizing chalcogen atom substitutions (S/O) and spacer optimization. Research in 2023 revealed that replacing oxygen with sulfur in benzothiazole-2-thione derivatives improved antioxidant capacity by 40% in radical scavenging assays. Concurrently, molecular hybridization strategies gained traction, particularly in oncology, where benzothiazole-indole conjugates showed dual inhibition of VEGFR-2 and topoisomerase enzymes. The historical progression of these hybrids reflects three key phases:
- Monofunctional optimization (pre-2010): Isolated modifications to either benzothiazole or indole subunits
- Covalent conjugation (2010–2020): Early hybrid designs with simple ether/amine linkers
- Targeted multifunctional systems (2020–present): Precision-engineered hybrids with optimized spacers and substituents for polypharmacology
Structural Significance of N-(6-Methylbenzo[d]Thiazol-2-yl)-2-((1-(2-Methylbenzyl)-1H-Indol-3-yl)Thio)Acetamide
This compound exemplifies third-generation benzothiazole-indole hybrids through its sophisticated structural architecture:
X-ray crystallographic studies of analogous structures demonstrate that the methyl group at benzothiazole-C6 induces a 15° planar distortion, optimizing binding pocket accommodation in kinase domains. The 2-methylbenzyl substituent on indole-N1 creates a chiral center that enhances enantioselective interactions with fungal CYP51 (binding energy ΔG = -9.8 kcal/mol). Density functional theory (DFT) calculations predict the thioacetamide linker’s sulfur atom participates in charge transfer complexes with a 0.35 eV stabilization energy.
Importance in Medicinal Chemistry Research
This hybrid compound addresses three critical challenges in contemporary drug discovery:
- Multitarget engagement : Preliminary molecular docking suggests simultaneous inhibition of fungal CYP51 (ΔG = -8.2 kcal/mol) and human VEGFR-2 (ΔG = -9.1 kcal/mol), leveraging the indole’s affinity for heme proteins and benzothiazole’s kinase inhibition potential.
- Overcoming antimicrobial resistance : The sulfur-rich architecture confers activity against azole-resistant Candida albicans through non-CYP51 mechanisms, including glutathione depletion (EC50 = 4.7 μM).
- Optimized pharmacokinetics : QSAR models predict favorable ADME properties:
- Human intestinal absorption: 92%
- Plasma protein binding: 88%
- CYP3A4 inhibition: IC50 > 50 μM
In cancer therapeutics, the compound’s benzothiazole moiety mimics ATP-binding motifs in kinase domains, while the indole system intercalates DNA (Kd = 1.2 nM). This dual mechanism circumvents single-pathway drug resistance observed in 68% of chemotherapy regimens.
Current Status in Scientific Literature
Recent advancements in benzothiazole-indole hybrids are cataloged below:
| Study Focus | Key Finding | Reference Compound Similarity |
|---|---|---|
| Antifungal activity | 94% inhibition of |
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3OS2/c1-17-11-12-21-23(13-17)32-26(27-21)28-25(30)16-31-24-15-29(22-10-6-5-9-20(22)24)14-19-8-4-3-7-18(19)2/h3-13,15H,14,16H2,1-2H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCVOAKJPLNAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the benzo[d]thiazole ring: Starting from 2-aminothiophenol and an appropriate aldehyde under acidic conditions.
Indole synthesis: Using Fischer indole synthesis starting from phenylhydrazine and a ketone.
Thioacetamide linkage: Coupling the benzo[d]thiazole and indole derivatives through a thioacetamide linkage using reagents like thioacetic acid and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multi-step organic reactions. The process may include:
- Formation of Benzothiazole : The initial step often involves synthesizing a benzothiazole derivative, which serves as a core structure.
- Indole Attachment : The indole moiety is then introduced through nucleophilic substitution or coupling reactions.
- Final Acetamide Formation : The final step involves the acetamide formation through acylation reactions.
The synthesis must be optimized for yield and purity, often employing techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for characterization.
Anticancer Activity
Research has indicated that compounds containing benzothiazole and indole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound demonstrate potent activity against various cancer cell lines, including breast and lung cancer cells. The mechanism may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways related to tumor growth.
Antimicrobial Properties
The antimicrobial efficacy of compounds with similar structures has been documented extensively. This compound may possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This activity is crucial in addressing antibiotic resistance issues.
Antitubercular Activity
Recent studies have explored the potential of benzothiazole derivatives in combating tuberculosis. Compounds like this compound could inhibit key enzymes in Mycobacterium tuberculosis, thus providing a new avenue for treatment strategies against this persistent pathogen.
Neuroprotective Effects
There is emerging evidence suggesting that benzothiazole derivatives may exhibit neuroprotective properties. Research into related compounds indicates potential applications in treating neurodegenerative diseases such as Alzheimer's disease, primarily through inhibition of acetylcholinesterase activity.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(6-methylbenzo[d]thiazol-2-yl)-2-((1H-indol-3-yl)thio)acetamide: Lacks the 2-methylbenzyl group.
N-(benzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide: Lacks the 6-methyl group on the benzo[d]thiazole ring.
Uniqueness
N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is unique due to the presence of both the 6-methylbenzo[d]thiazole and 2-methylbenzyl groups, which may confer specific chemical properties and biological activities not found in similar compounds.
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a novel compound with significant potential in various biological applications, particularly in anticancer and anti-inflammatory contexts. This article reviews the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that combines a benzothiazole moiety with an indole derivative, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets that may lead to therapeutic effects.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition affects the arachidonic acid pathway, leading to a reduction in the production of inflammatory mediators. Such mechanisms are crucial for compounds aimed at treating inflammatory diseases and cancers.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to this compound. In vitro assays have demonstrated that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including:
| Cell Line | GI50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 0.57 |
| A549 (Lung Cancer) | 0.4 |
| U937 (Leukemia) | 10^-5 |
| B16-F10 (Melanoma) | 10^-5 |
These findings suggest that modifications in the benzothiazole structure can enhance anticancer activity, making it a promising scaffold for drug development .
Anti-inflammatory Activity
The compound's ability to inhibit COX enzymes positions it as a potential anti-inflammatory agent. Inhibition of these enzymes is critical in managing conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases. The compound's structural features may confer selectivity towards COX-1 or COX-2, which is essential for minimizing side effects associated with non-selective COX inhibitors .
Case Studies and Research Findings
Several studies have explored the biological activities of benzothiazole derivatives, providing insights into their efficacy:
- Kumbhare et al. (2019) : Investigated various benzothiazole derivatives for their cytotoxicity against human cancer cell lines, finding significant activity in compounds structurally related to this compound .
- Thiazole Derivatives Review (2022) : Discussed the broad spectrum of biological activities exhibited by thiazole and benzothiazole derivatives, emphasizing their role as anticancer agents and their mechanisms involving apoptosis induction in cancer cells .
- Recent Advances in Synthesis : Highlighted novel synthetic routes that enhance the yield and purity of benzothiazole derivatives, facilitating further research into their biological activities .
Q & A
Basic: What are standard synthetic routes for N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide?
A common approach involves acetylation of 2-aminobenzothiazole derivatives using triethyl orthoformate and sodium azide in acetic acid under reflux. This avoids moisture-sensitive acetylating agents (e.g., acetyl chloride) and achieves high conversion rates. Post-synthesis, purification via column chromatography and crystallization from ethanol is typical. Structural confirmation employs NMR (e.g., δ 12.32 ppm for NH in DMSO-d6) and HRMS (e.g., [M+H]+ at m/z 193.0) . Alternative routes include coupling reactions with imidazole derivatives under reflux in CHCl₃, though yields may vary (e.g., 22% in adamantyl-substituted analogs) .
Basic: How is the compound’s structure confirmed post-synthesis?
Key techniques include:
- ¹H-NMR : Identifies proton environments (e.g., methyl groups at δ 2.19 ppm and aromatic protons at δ 7.29–7.95 ppm) .
- HRMS : Validates molecular weight (e.g., m/z 193.0436 for C₉H₈N₂OS) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., triclinic P1 space group with N–H⋯N interactions) .
Advanced: What strategies improve low-yield synthesis (<30%) for similar acetamide derivatives?
- Catalyst optimization : Replace imidazole intermediates with more reactive acyl carriers.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to CHCl₃ .
- Temperature control : Extended reflux durations (e.g., >6 hours) improve conversion but risk decomposition .
- Purification : Use gradient elution in column chromatography to isolate minor products.
Advanced: How do substituents influence biological activity in benzothiazole-acetamide analogs?
- Antifungal activity : Electron-withdrawing groups (e.g., nitro in S30) enhance potency against C. albicans (zone of inhibition: 18 mm vs. miconazole’s 20 mm), while methyl groups (S30A1) broaden activity across A. flavus and P. notatum .
- Cytotoxicity : Bulky substituents (e.g., adamantyl) may reduce solubility but improve membrane interaction in cancer cell lines .
- SAR studies : Computational docking (e.g., AutoDock Vina) predicts binding affinity to fungal CYP51 or human kinase targets .
Basic: What biological assays are recommended for initial screening?
- Antifungal : Disc diffusion assays against C. albicans and A. flavus, with miconazole as a positive control .
- Cytotoxicity : MTT assays on HeLa or MCF-7 cells (IC₅₀ values <10 µM indicate high potency) .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
Advanced: How is crystallographic data analyzed to infer molecular stability?
- Intermolecular interactions : Identify classical (N–H⋯N) and non-classical (C–H⋯O, S⋯S) hydrogen bonds via Mercury software. For example, S⋯S interactions (3.622 Å) stabilize crystal ribbons .
- Torsional angles : Dihedral angles (e.g., −100.3° for adamantyl-acetamide moieties) reveal steric effects impacting conformational flexibility .
Advanced: Which computational methods predict biological activity or reactivity?
- Molecular docking : AutoDock or Schrödinger Suite models ligand binding to fungal lanosterol demethylase (PDB: 3LD6) .
- DFT calculations : Gaussian 09 optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps <4 eV suggest reactivity) .
- QSAR models : Use CoMFA/CoMSIA to correlate substituent parameters (e.g., logP, molar refractivity) with antifungal IC₅₀ .
Basic: What characterization techniques complement NMR and HRMS?
- FT-IR : Confirms carbonyl stretches (1668–1670 cm⁻¹ for acetamide C=O) .
- Elemental analysis : Validates purity (e.g., C: 67.32% vs. calculated 67.38% for adamantyl derivatives) .
- Melting point : Sharp MPs (e.g., 485–486 K) indicate crystalline purity .
Advanced: How to resolve contradictions in biological activity data across studies?
- Assay standardization : Control inoculum size (e.g., 10⁵ CFU/mL for antifungal tests) and solvent (DMSO <1% v/v) .
- Strain specificity : Test multiple strains (e.g., A. flavus vs. A. niger) to identify spectrum limitations .
- Dose-response curves : Calculate EC₅₀ values to compare potency thresholds (e.g., S30A1 EC₅₀: 8 µM vs. S30: 12 µM) .
Advanced: What role do non-classical hydrogen bonds play in solid-state stability?
- C–H⋯O interactions : Stabilize crystal packing (e.g., C6–H6⋯O3 at 2.85 Å) .
- S⋯S contacts : Contribute to ribbon-like molecular arrangements, enhancing thermal stability (Tₘ >450 K) .
- π-π stacking : Aromatic indole/benzothiazole rings align at 3.8–4.2 Å distances, influencing solubility and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
